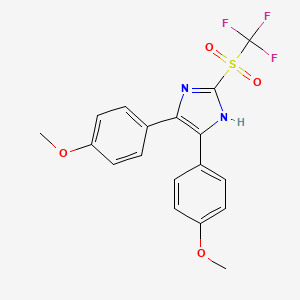
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole is a synthetic organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a trifluoromethylsulfonyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4,4’-dimethoxybenzil with an aromatic aldehyde and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, shorter reaction times, and higher yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be optimized to ensure high efficiency and yield. Additionally, solvent-free conditions and green chemistry principles can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Similar structure but with a thiophene group instead of a trifluoromethylsulfonyl group.
4,5-Bis(4-chlorophenyl)-2-(2-pyridinyl)-1H-imidazole: Contains chlorophenyl and pyridinyl groups instead of methoxyphenyl and trifluoromethylsulfonyl groups
Uniqueness
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
CAS No. |
71078-10-9 |
|---|---|
Molecular Formula |
C18H15F3N2O4S |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-(trifluoromethylsulfonyl)-1H-imidazole |
InChI |
InChI=1S/C18H15F3N2O4S/c1-26-13-7-3-11(4-8-13)15-16(12-5-9-14(27-2)10-6-12)23-17(22-15)28(24,25)18(19,20)21/h3-10H,1-2H3,(H,22,23) |
InChI Key |
VQSDURHEQILWSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















